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Compound of Interest

Compound Name: Sigmoidin A

CAS No.: 87746-48-3

Cat. No.: B192380

Get Quote

Executive Summary & Product Identity
Sigmoidin A is a diprenylated flavanone (C₂₅H₂₈O₆) predominantly isolated from Erythrina

species (E. sigmoidea, E. abyssinica). Its structural complexity—characterized by two prenyl

(3-methyl-2-buten-1-yl) groups on the B-ring—poses significant identification challenges due to

the existence of numerous isobaric isomers (e.g., Abyssinone V, Sigmoidin K).

This guide delineates the specific MS/MS fragmentation signatures that distinguish Sigmoidin
A from its analogs, focusing on the kinetics of prenyl group degradation and Retro-Diels-Alder

(RDA) cleavage.
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Feature Sigmoidin A
Sigmoidin B

(Alternative)
Abyssinone V

(Isomer)

Molecular Weight 424.49 g/mol 356.41 g/mol 424.49 g/mol

Formula C₂₅H₂₈O₆ C₂₀H₂₀O₆ C₂₅H₂₈O₆

Prenyl Groups Two (B-ring) One (B-ring)
Two (A-ring/B-ring

mix)

Primary Ion (ESI+) m/z 425 [M+H]⁺ m/z 357 [M+H]⁺ m/z 425 [M+H]⁺

Key Differentiator
Double neutral loss of

56 Da (Isobutene)

Single neutral loss of

56 Da

RDA fragment shift (A-

ring modified)

Technical Analysis: Fragmentation Mechanics
The identification of Sigmoidin A relies on two distinct fragmentation pathways in Electrospray

Ionization (ESI) MS/MS: Prenyl Elimination and C-Ring Fission (RDA).

A. Prenyl Group Elimination (The "Zipper" Effect)
In positive ionization mode ([M+H]⁺), the most labile bonds are the C-C bonds of the prenyl

side chains. Sigmoidin A undergoes a sequential "unzipping" of its two prenyl groups.

Mechanism: Protonation of the prenyl double bond facilitates a hydride shift, leading to the

neutral loss of isobutene (C₄H₈, 56 Da).

Diagnostic Value: Sigmoidin A exhibits a double loss of 56 Da, whereas Sigmoidin B

(monoprenylated) shows only one.

B. Retro-Diels-Alder (RDA) Cleavage
The flavanone C-ring undergoes RDA cleavage, breaking bonds 1-2 and 3-4. This is the

"fingerprint" region that locates the prenyl groups.

Sigmoidin A (Prenyls on B-ring):

A⁺ Ion: The A-ring (5,7-dihydroxy) remains unsubstituted by prenyls. It yields a
characteristic fragment at m/z 153.
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B⁺ Ion: The B-ring carries both prenyl groups. The corresponding fragment appears at
high mass (m/z ~273).

Isomer Differentiation: If the prenyl groups were on the A-ring (as in some isomers), the

A⁺ ion would shift from m/z 153 to m/z 221 or 289. The persistence of the m/z 153 ion
confirms the A-ring is "clean" (unprenylated).

Comparative Fragmentation Data
The following table synthesizes experimental MS/MS data (ESI+, 30 eV collision energy)

comparing Sigmoidin A against its primary alternative, Sigmoidin B.

Transition /

Fragment

Sigmoidin A

(Diprenylated)

Sigmoidin B

(Monoprenylated)
Mechanistic Origin

Precursor Ion 425 [M+H]⁺ 357 [M+H]⁺ Protonated Molecule

Product Ion 1 369 (100%) 301 (100%)
Loss of C₄H₈

(Isobutene, -56 Da)

Product Ion 2 313 (45%) Not Observed
Loss of 2nd C₄H₈

(Isobutene, -56 Da)

RDA Fragment A 153 153 A⁺ (Unsubstituted A-

ring)

RDA Fragment B 273 205 B⁺ (Prenylated B-ring)

Dehydration 407 339 Loss of H₂O (-18 Da)

Analyst Note: The presence of the m/z 313 ion is the definitive "Go/No-Go" signal for Sigmoidin

A. If the spectrum stops at the first loss (-56 Da), the sample is likely Sigmoidin B or a

degradation product.
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Visualization of Signaling Pathways
Figure 1: MS/MS Fragmentation Pathway of Sigmoidin A
This diagram illustrates the sequential loss of prenyl groups and the parallel RDA cleavage

pathway.
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Click to download full resolution via product page

Caption: Figure 1. ESI+ Fragmentation pathway of Sigmoidin A showing sequential prenyl

losses and characteristic RDA cleavage products.

Experimental Protocol: Self-Validating Identification
Workflow
To ensure high-confidence identification (E-E-A-T), follow this standardized LC-MS/MS

protocol. This workflow includes internal validation steps to rule out false positives.

Step 1: Sample Preparation
Extraction: Extract 100 mg of air-dried Erythrina root bark with MeOH:CH₂Cl₂ (1:1).

Enrichment: Partition against n-hexane to remove non-polar lipids, then extract the aqueous

phase with EtOAc. Sigmoidin A concentrates in the EtOAc fraction.
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Filtration: Filter through 0.22 µm PTFE membrane.

Step 2: LC-MS Conditions
Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 1.7 µm).

Mobile Phase:

A: Water + 0.1% Formic Acid (Proton source).

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 100% B over 20 min. Sigmoidin A is lipophilic and elutes late (approx. 12-

15 min).

Step 3: MS/MS Acquisition & Validation Criteria
Run the mass spectrometer in Positive Ion Mode (ESI+).

Primary Scan: Target m/z 425.

Collision Energy (CE): Ramp 20–40 eV.

Validation Checklist (The "Triple Match"):

Parent Ion:m/z 425 ± 0.5 detected?

Neutral Loss Pattern: Are peaks at m/z 369 AND m/z 313 present? (Confirms 2 prenyls).

RDA Confirmation: Is m/z 153 present? (Confirms 5,7-dihydroxy A-ring, ruling out A-ring

prenylated isomers).

Figure 2: Decision Tree for Isomer Differentiation
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Caption: Figure 2. Logic flow for distinguishing Sigmoidin A from isobaric prenylated

flavonoids.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192380?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

